molecular formula C22H22ClFN2O3 B2556509 3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride CAS No. 2097866-13-0

3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride

Cat. No. B2556509
CAS RN: 2097866-13-0
M. Wt: 416.88
InChI Key: XVLWEDGUXXHGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride is a synthetic compound that belongs to the quinoline family. It is widely used in scientific research for its potential pharmacological properties.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride, focusing on six unique applications:

Anticancer Research

3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride has shown potential as an anticancer agent. Its unique structure allows it to interact with various cellular targets, inhibiting the proliferation of cancer cells. Studies have demonstrated its efficacy in inducing apoptosis (programmed cell death) in cancerous cells, making it a promising candidate for further development in cancer therapy .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens. The presence of the quinoline moiety is particularly significant, as quinoline derivatives are known for their broad-spectrum antimicrobial activities. This makes it a valuable compound in the development of new antibiotics .

Anti-inflammatory Applications

Research has indicated that 3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This application is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis. This makes it a candidate for research in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, where oxidative stress plays a crucial role in disease progression .

Antiviral Research

3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride has been explored for its antiviral properties. It has demonstrated activity against several viruses, including influenza and herpes simplex virus. The mechanism of action involves the inhibition of viral replication, which could be beneficial in developing new antiviral therapies .

Photodynamic Therapy

This compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. The quinoline derivative can be activated by specific wavelengths of light, producing reactive oxygen species that can destroy targeted cells. This application is particularly useful in treating localized cancers and other conditions where targeted cell destruction is desired .

properties

IUPAC Name

(4-ethoxyphenyl)-(6-fluoro-4-morpholin-4-ylquinolin-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3.ClH/c1-2-28-17-6-3-15(4-7-17)22(26)19-14-24-20-8-5-16(23)13-18(20)21(19)25-9-11-27-12-10-25;/h3-8,13-14H,2,9-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLWEDGUXXHGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride

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